molecular formula C19H25N5O4S B6530720 4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-91-5

4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530720
CAS No.: 946224-91-5
M. Wt: 419.5 g/mol
InChI Key: BFSWSTGYBFCXJJ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a chemical compound with potential biological activities . It comprises an amide bond as a backbone and is part of a class of compounds that have a wide range of biological activities, including anti-proliferative, anti-viral, antimalarial, general anesthetics, anti-inflammatory, and anti-microbial properties .


Synthesis Analysis

The synthesis of this compound involves a reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide in dichloroethane, which is cooled to 0°C. Crude 2-ethoxy benzoylchloride is added dropwise, followed by the addition of triethylamine . The reaction mixture is stirred for 1 hour at 0°C and then allowed to cool at room temperature. After completion of the reaction, the solvent is evaporated in a vacuum and extracted with dichloroethane thrice .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal class in the space group C2/c with cell parameters a = 29.8520(1)Å, b = 9.5220(7)Å, c = 14.9130(1)Å, = 112.252(4)°, Z = 8 . The geometries around the S atom are distorted from a regular tetrahedron .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-ethoxy benzoylchloride in the presence of triethylamine .


Physical and Chemical Properties Analysis

The melting point of the compound is reported to be between 224 – 228°C .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other molecules can affect how the compound interacts with its target and its overall effectiveness.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-2-28-17-6-4-16(5-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-3-9-22-19/h3-9H,2,10-15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSWSTGYBFCXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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